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Compound of Interest

Compound Name: 5-Fluoro-2-nitroanisole

Cat. No.: B157042 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-fluoro-2-methoxy-1-nitrobenzene,

a key chemical intermediate with significant applications in the pharmaceutical and

agrochemical industries. This document outlines its chemical and physical properties, provides

detailed experimental protocols for its synthesis, and discusses its primary applications, with a

focus on its role in the synthesis of targeted cancer therapies.

Introduction and IUPAC Nomenclature
The compound commonly known as 5-Fluoro-2-nitroanisole is systematically named 4-fluoro-

2-methoxy-1-nitrobenzene according to the International Union of Pure and Applied Chemistry

(IUPAC) nomenclature.[1] It is a halogenated aromatic organic compound characterized by a

benzene ring substituted with a fluorine atom, a nitro group, and a methoxy group.[2] This

unique combination of functional groups imparts specific reactivity, making it a valuable building

block in organic synthesis.

Synonyms: 5-Fluoro-2-nitroanisole, 2-Nitro-5-fluoroanisole, 5-Fluoro-2-nitrophenyl methyl

ether, Benzene, 4-fluoro-2-methoxy-1-nitro-.[1]

Physicochemical and Spectroscopic Data
4-Fluoro-2-methoxy-1-nitrobenzene is a pale yellow to light brown crystalline solid at room

temperature.[2] A summary of its key physicochemical properties is presented in the table
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below.

Table 1: Physicochemical Properties of 4-Fluoro-2-methoxy-1-nitrobenzene

Property Value Reference(s)

IUPAC Name
4-fluoro-2-methoxy-1-

nitrobenzene
[1]

CAS Number 448-19-1 [1]

Molecular Formula C₇H₆FNO₃ [1][3]

Molecular Weight 171.13 g/mol [1]

Appearance
White to pale yellow

powder/solid
[4]

Melting Point 49-51 °C

Boiling Point 272 °C at 760 mmHg

Solubility

Sparingly soluble in water.

Slightly soluble in Chloroform

and Methanol.

[5]

Purity Typically ≥97%

Table 2: Spectroscopic Data Summary
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Technique Data

¹H-NMR

Specific chemical shift data is not readily

available in the public domain and should be

referenced from the Certificate of Analysis

provided by the supplier. Expected signals

would correspond to the aromatic protons and

the methoxy group protons.

¹³C-NMR

Specific chemical shift data is not readily

available in the public domain and should be

referenced from the Certificate of Analysis

provided by the supplier.

IR Spectroscopy

Characteristic peaks are expected for C-F, C-O,

NO₂, and aromatic C-H bonds. Specific peak

locations should be confirmed with a sample-

specific spectrum.

Mass Spectrometry

The expected molecular ion peak (M+) would be

at m/z 171.0332, corresponding to the

monoisotopic mass.[1]

Experimental Protocols
Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene
A common synthetic route to 4-fluoro-2-methoxy-1-nitrobenzene involves the methylation of 5-

fluoro-2-nitrophenol.

Protocol: Methylation of 5-Fluoro-2-nitrophenol[6]

Materials:

5-fluoro-2-nitrophenol (500 g, 3.20 mol)

N,N-dimethylformamide (DMF) (2500 g)

Anhydrous potassium carbonate (483 g, 3.50 mol)
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Dimethyl sulfate (424 g, 3.36 mol)

Procedure:

In a 5L four-necked flask, combine N,N-dimethylformamide (DMF), 5-fluoro-2-nitrophenol,

and anhydrous potassium carbonate.

Heat the mixture to 60 °C.

Slowly add dimethyl sulfate dropwise over a period of 2-3 hours.

After the addition is complete, raise the reaction temperature to 90-100 °C and maintain

for 5-6 hours.

Monitor the reaction progress by gas chromatography (GC) until the 5-fluoro-2-nitrophenol

content is below 0.5%.

Cool the reaction mixture to 50 °C, at which point monomethyl potassium sulfate will

precipitate.

Filter the mixture and subject the filtrate to decompression distillation to recover the DMF.

The resulting product is 2-nitro-5-fluoroanisole as a yellow oily liquid.

Yield and Purity:

Yield: 94.1%

Purity (by GC): 99.5%

Purification
The crude product can be purified by standard laboratory techniques.

Protocol: General Recrystallization Procedure

Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol,

methanol, or a mixture of solvents like ethyl acetate/hexane).
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If the solution is colored, a small amount of activated charcoal can be added, and the mixture

is heated at reflux for a short period.

Hot filter the solution to remove the charcoal or any insoluble impurities.

Allow the filtrate to cool slowly to room temperature to induce crystallization.

Further, cool the flask in an ice bath to maximize crystal formation.

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold

recrystallization solvent.

Dry the crystals under vacuum.

Applications in Drug Discovery and Development
4-Fluoro-2-methoxy-1-nitrobenzene is a crucial intermediate in the synthesis of various active

pharmaceutical ingredients (APIs).[7] Its functional groups allow for further chemical

modifications to build more complex molecules.

Synthesis of Osimertinib Precursor
A prominent application of this compound is in the synthesis of Osimertinib (AZD-9291), a third-

generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the

treatment of non-small cell lung cancer. 4-Fluoro-2-methoxy-1-nitrobenzene is first converted to

4-fluoro-2-methoxy-5-nitroaniline, which then serves as a key building block.

The following diagram illustrates a key step in the synthesis of an Osimertinib intermediate

starting from 4-fluoro-2-methoxy-5-nitroaniline.
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4-Fluoro-2-methoxy-5-nitroaniline

Reaction Vessel
(1,4-dioxane, methanesulfonic acid, 80°C)

3-(2-Chloro-4-pyrimidinyl)-1-methyl-1H-indole

N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-
(1-methyl-1H-indol-3-yl)-2-pyrimidinamine

(Osimertinib Intermediate)

Nucleophilic Aromatic Substitution

Click to download full resolution via product page

Synthetic workflow for an Osimertinib intermediate.

Role in Targeting the EGFR Signaling Pathway
Osimertinib, synthesized using a derivative of 4-fluoro-2-methoxy-1-nitrobenzene, is a potent

inhibitor of the EGFR signaling pathway. In many non-small cell lung cancers, mutations in the

EGFR gene lead to its constitutive activation, promoting uncontrolled cell proliferation and

survival through downstream pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR

pathways. Osimertinib covalently binds to specific mutant forms of EGFR, including the T790M

resistance mutation, thereby blocking these downstream signals.

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by

Osimertinib.
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EGFR signaling pathway and inhibition by Osimertinib.
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Safety and Handling
4-Fluoro-2-methoxy-1-nitrobenzene is considered a hazardous chemical. It may be harmful if

swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should

be worn when handling this compound. It should be used in a well-ventilated area or a fume

hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the

supplier.

Conclusion
4-Fluoro-2-methoxy-1-nitrobenzene is a versatile and valuable chemical intermediate for the

synthesis of complex molecules, particularly in the pharmaceutical industry. Its utility in the

production of targeted therapies like Osimertinib underscores its importance in modern drug

development. A thorough understanding of its properties, synthesis, and handling is essential

for its effective and safe use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b157042#iupac-name-for-5-fluoro-2-nitroanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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